![molecular formula C11H22ClNO B1426515 2-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219949-15-1](/img/structure/B1426515.png)
2-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride
Descripción general
Descripción
2-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride, also known as 2-MEPH, is a synthetic compound used in a variety of scientific research applications. It is a chiral compound with two enantiomers, the (R)- and (S)-enantiomers. It is used as a building block in the synthesis of drugs and other compounds, and has been studied for its potential use in treating a variety of diseases.
Aplicaciones Científicas De Investigación
Molecular and Crystal Structures
Research has explored the molecular and crystal structures of hydroxy derivatives of hydropyridine, including compounds related to piperidine. These structures are critical in understanding the conformation and packing of molecules in crystals, particularly in the context of intramolecular and intermolecular hydrogen bonds (Kuleshova & Khrustalev, 2000).
Synthesis and Biological Activities
Studies have focused on synthesizing piperidine derivatives and evaluating their biological activities. For instance, derivatives like 2,6-diaryl-3-methyl-4-piperidones have been synthesized and evaluated for various biological activities, including antifungal effects (Rameshkumar et al., 2003).
Anti-Acetylcholinesterase Activity
Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown significant anti-acetylcholinesterase activity. This is crucial in the development of potential treatments for conditions like dementia (Sugimoto et al., 1990).
Cytotoxic and Anticancer Agents
Some piperidine derivatives have been identified as novel classes of cytotoxic agents, showing significant potential as anticancer drugs. These findings are crucial for developing new therapeutic approaches in cancer treatment (Dimmock et al., 1998).
Synthesis and Structure-Activity Relationships
Further studies have extended the structure-activity relationships of anti-acetylcholinesterase inhibitors, exploring various derivatives and their effects. This research contributes to understanding how structural changes in molecules can affect their biological activity (Sugimoto et al., 1992).
Synthesis and Antihypertensive Agents
Piperidine derivatives have also been synthesized and tested for antihypertensive activity, demonstrating their potential in treating hypertension (Takai et al., 1986).
Antimicrobial Activities
The synthesis and characterization of piperidine derivatives like (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride have shown moderate antimicrobial activities, indicating their potential in antimicrobial applications (Ovonramwen et al., 2019).
Propiedades
IUPAC Name |
2-[2-(2-methylprop-2-enoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-10(2)9-13-8-6-11-5-3-4-7-12-11;/h11-12H,1,3-9H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQJLSSMDYDNFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



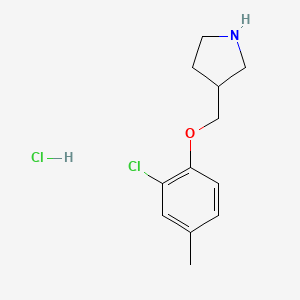
![2-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426433.png)
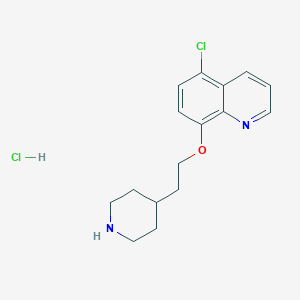
![3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426436.png)
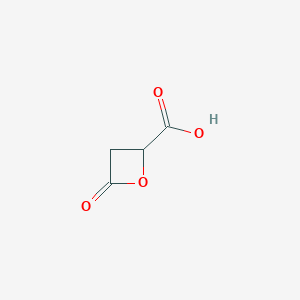
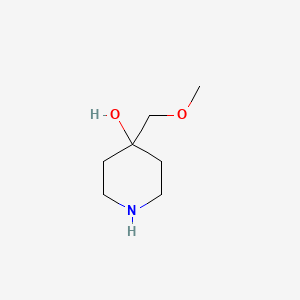


![2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine](/img/structure/B1426445.png)

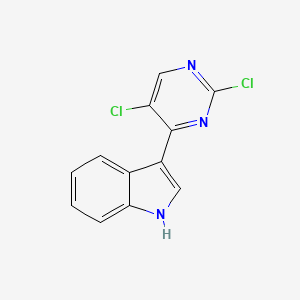
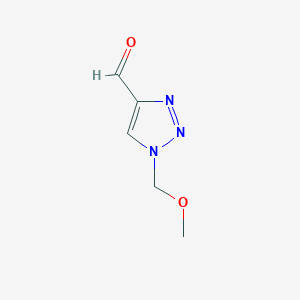
![[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1426453.png)
![3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid](/img/structure/B1426455.png)